2-Bromo-4-fluoro-6-methylbenzaldehyde
Overview
Description
“2-Bromo-4-fluoro-6-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3
. This indicates that the molecule consists of a benzene ring with bromo, fluoro, and methyl groups attached at positions 2, 4, and 6 respectively, and an aldehyde group attached to the benzene ring. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds like “2-Bromo-4-methylbenzaldehyde” have been involved in various reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 217.04 . It is a solid substance with a predicted boiling point of 253.2±35.0 °C and a predicted density of 1.575±0.06 g/cm3 .Scientific Research Applications
Synthesis and Material Science Applications
Synthesis of Complex Molecules : Compounds similar to 2-Bromo-4-fluoro-6-methylbenzaldehyde serve as precursors in the synthesis of complex molecules. For instance, studies have demonstrated the utility of brominated and fluorinated benzaldehydes in facilitating the construction of compounds with potential biological and material applications. These molecules are often used in palladium-catalyzed cross-coupling reactions, showcasing their versatility in organic synthesis (Ghosh & Ray, 2017).
Material Science : Fluorinated compounds, including those structurally related to this compound, have been explored for their potential in creating novel materials. For example, fluorinated microporous polyaminals have shown increased BET specific surface areas and enhanced CO2 adsorption capacities, indicating their potential use in gas storage and separation technologies (Li, Zhang, & Wang, 2016).
Analytical and Environmental Chemistry
Environmental Studies : Halogenated aromatic aldehydes, akin to this compound, have been the subject of environmental chemistry research. Transformations of these compounds by metabolically stable anaerobic enrichment cultures reveal insights into their biodegradation pathways, which is crucial for understanding their fate in the environment (Neilson et al., 1988).
Synthetic Methodology Improvement : Research has also focused on improving synthetic methodologies involving halogenated benzaldehydes. For example, telescoping process synthesis has been used to enhance the efficiency and yield of drug intermediates, demonstrating the compound's relevance in pharmaceutical development (Nishimura & Saitoh, 2016).
Safety and Hazards
“2-Bromo-4-fluoro-6-methylbenzaldehyde” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
2-Bromo-4-fluoro-6-methylbenzaldehyde, like other benzaldehydes, may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
It’s known that benzaldehydes can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Benzaldehydes are known to participate in various chemical reactions, which can lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of chemical reactions . Furthermore, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWYBVWOIOMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652924 | |
Record name | 2-Bromo-4-fluoro-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-19-3 | |
Record name | 2-Bromo-4-fluoro-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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